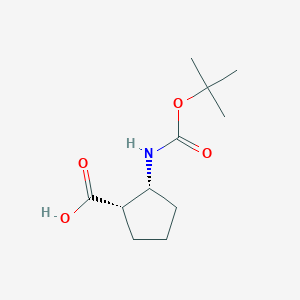

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEPEVBYNBQNED-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361461 | |

| Record name | (1S,2R)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137170-89-9, 136315-70-3 | |

| Record name | (1S,2R)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R)-2-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid properties

An In-depth Technical Guide to (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Introduction

This compound is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry and pharmaceutical development. Its constrained cyclopentane scaffold and the presence of the tert-butyloxycarbonyl (Boc) protecting group make it a valuable component for creating structurally complex and biologically active molecules. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

Table 1: Chemical Identifiers and General Data

| Property | Value | Reference |

| IUPAC Name | (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid | |

| CAS Number | 137170-89-9 | [1] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][2][3] |

| Molecular Weight | 229.27 g/mol | [1][2][3] |

| Appearance | White powder/solid | [4][5] |

| Purity | ≥97% | [1][2] |

| Storage Conditions | Room temperature, dry; or 2-8°C | [1][3] |

Table 2: Computed and Predicted Physical Properties

| Property | Value | Reference |

| Boiling Point | 382.5 ± 31.0 °C (Predicted) | [3] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 4.53 ± 0.40 (Predicted) | [3] |

Applications in Research and Development

This compound is a versatile reagent with significant applications in medicinal chemistry and drug discovery.

-

Peptide and Peptidomimetic Synthesis : It is widely utilized as a key intermediate in the synthesis of peptides and peptidomimetics. The Boc protecting group allows for controlled and selective reactivity during peptide coupling reactions, making it highly valuable in solid-phase peptide synthesis (SPPS).[1]

-

Pharmaceutical Development : This compound serves as an essential building block for constructing complex molecules in the development of novel pharmaceuticals.[1][4] The constrained cyclopentane ring system is often incorporated into drug candidates to enhance stability, bioavailability, and to confer specific conformational properties.

-

Chiral Building Block : As a chiral molecule, it is employed in organic synthesis to create complex targets with specific stereochemistry, which is a critical aspect of modern drug design.[6]

Logical Workflow: From Building Block to Application

The following diagram illustrates the role of this compound as a foundational building block in the synthesis of more complex molecules like peptides and drug candidates.

Caption: Logical flow from precursors to the title compound and its applications.

Experimental Protocols

Synthesis Protocol: A Representative Method

While a specific, detailed synthesis for this compound is proprietary to manufacturers, a general, illustrative two-step procedure starting from the corresponding amino acid hydrochloride is outlined below. This is based on standard organic chemistry techniques.

Step 1: Free Amine Generation from Hydrochloride Salt The commercially available amino acid hydrochloride salt is neutralized to yield the free amino acid.

-

Dissolve (1S,2R)-2-aminocyclopentanecarboxylic acid hydrochloride in a suitable aqueous solvent (e.g., a mixture of diethyl ether and water).

-

Cool the solution in an ice bath.

-

Slowly add an aqueous base solution (e.g., potassium carbonate) while stirring until the pH of the aqueous layer is basic (pH 9-10).

-

Separate the organic layer. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure to yield the free amine.[7]

Step 2: Boc Protection of the Amino Acid The free amino acid is then protected with a Boc group.

-

Dissolve the free (1S,2R)-2-aminocyclopentanecarboxylic acid in a mixture of a suitable organic solvent (like dioxane or THF) and water.

-

Add a base, such as sodium hydroxide, to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at room temperature for several hours or overnight.

-

After the reaction is complete (monitored by TLC), acidify the mixture with a weak acid (e.g., citric acid solution) to pH ~3.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the final product, this compound.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound requires careful handling.

-

Hazards : The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10]

-

Precautions for Safe Handling :

-

Avoid contact with skin, eyes, and clothing.[8]

-

Use only in a well-ventilated area or outdoors.[11]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][9]

-

Wash hands and any exposed skin thoroughly after handling.[12]

-

Do not eat, drink, or smoke when using this product.[11]

-

-

First Aid Measures :

-

If on Skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.[8][12]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8][9]

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

Peptide Coupling Workflow

The diagram below outlines a typical experimental workflow for using this compound in a peptide coupling reaction, a primary application of this compound.

Caption: A standard workflow for solid-phase peptide synthesis using the title compound.

Conclusion

This compound is a high-value chemical intermediate with significant utility in the fields of peptide chemistry and pharmaceutical sciences. Its defined stereochemistry and the presence of the Boc protecting group provide chemists with a reliable tool for the synthesis of complex, chiral molecules. Proper understanding of its physical properties, safe handling procedures, and experimental applications is essential for its effective use in a research and development setting.

References

- 1. This compound [myskinrecipes.com]

- 2. (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]

- 3. (1S,2R)-Boc-2-amino-1-cyclopentanecarboxylic acid | 245115-25-7 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chimchem.com [chimchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aksci.com [aksci.com]

- 9. phytotechlab.com [phytotechlab.com]

- 10. (1R,2R)-2-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid | C11H19NO4 | CID 1268161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid is a chiral, non-proteinogenic amino acid derivative that serves as a critical building block in modern medicinal chemistry and peptide research. Its constrained cyclopentane scaffold and stereochemically defined structure are instrumental in the design of peptidomimetics, enzyme inhibitors, and complex pharmaceutical agents. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine function allows for its seamless integration into standard peptide synthesis protocols, providing selective reactivity. This guide details the physicochemical properties, a representative synthetic protocol, and the primary applications of this versatile compound, underscoring its importance in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a white crystalline powder. Its defined stereochemistry is crucial for its application in asymmetric synthesis and for creating molecules with specific three-dimensional conformations to interact with biological targets.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 137170-89-9 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [2] |

| Molecular Weight | 229.27 g/mol | [2][3] |

| IUPAC Name | (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | [4] |

| Appearance | White powder / White solid | [2] |

| Purity | ≥95% - ≥97% | [2][3] |

| Boiling Point | 382.5°C at 760 mmHg (Predicted) | [1] |

| Density | 1.15 g/cm³ (Predicted) | [1] |

| pKa | 4.53 ± 0.40 (Predicted) | [1] |

| Storage Temperature | 2-8°C, dry conditions | [1][5] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a multi-step process that typically involves the synthesis of the core amino acid followed by N-protection. One effective strategy involves the asymmetric reductive amination of a ketoester precursor, followed by resolution and hydrolysis. The final step is the protection of the amino group with a Boc moiety.

Representative Synthetic Protocol

The following protocol is a representative method adapted from literature procedures for the synthesis of the precursor (1S,2R)-2-aminocyclopentanecarboxylic acid and a standard Boc-protection step.

Step 1: Synthesis of (1S,2R)-2-aminocyclopentanecarboxylic acid

This step is based on the resolution of racemic precursors. A common method involves diastereomeric salt formation to separate the desired stereoisomer.

-

Reductive Amination: Racemic ethyl 2-oxocyclopentanecarboxylate is reacted with an enantiomerically pure chiral amine (e.g., (S)-α-phenylethylamine) under reductive conditions (e.g., H₂, Pd/C) to form a mixture of diastereomeric amino esters.

-

Diastereomeric Resolution: The resulting mixture of diastereomers is separated using a resolving agent like (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid. The desired diastereomeric salt is selectively crystallized from a suitable solvent such as acetonitrile.

-

Liberation of the Amine: The purified diastereomeric salt is treated with a base (e.g., K₂CO₃) to liberate the free amino ester.

-

Hydrogenolysis and Hydrolysis: The chiral auxiliary (phenylethyl group) is removed via hydrogenolysis. Subsequently, the ethyl ester is hydrolyzed under acidic conditions (e.g., heating in 10% HCl) to yield the hydrochloride salt of (1S,2R)-2-aminocyclopentanecarboxylic acid.[2] The product is isolated by evaporation and washing with a cold solvent like acetone.[2]

Step 2: Boc-Protection of (1S,2R)-2-aminocyclopentanecarboxylic acid

-

Reaction Setup: The (1S,2R)-2-aminocyclopentanecarboxylic acid hydrochloride salt is dissolved in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: The solution is cooled in an ice bath, and a base (e.g., sodium hydroxide or triethylamine) is added to neutralize the hydrochloride and deprotonate the carboxylic acid.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in the same organic solvent, is added dropwise to the reaction mixture while maintaining the cool temperature and basic pH.

-

Reaction and Workup: The mixture is stirred and allowed to warm to room temperature overnight. The solvent is then partially removed under reduced pressure, and the aqueous residue is acidified (e.g., with citric acid or KHSO₄) to pH 2-3.

-

Extraction and Purification: The acidified aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product. The final compound, this compound, can be further purified by recrystallization or column chromatography.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value chiral building block.

-

Peptide and Peptidomimetic Synthesis: Its primary application is as a constrained amino acid analogue in the synthesis of peptides. The Boc protecting group makes it ideal for use in solid-phase peptide synthesis (SPPS). Incorporation of this moiety can induce specific secondary structures (e.g., turns or helices) and enhance metabolic stability compared to natural peptide counterparts.[5][6]

-

Enzyme Inhibitors and Receptor Ligands: The rigid cyclopentane ring helps to lock the conformation of a molecule, reducing the entropic penalty upon binding to a biological target. This makes it a valuable component in the design of potent and selective enzyme inhibitors and receptor ligands.[5][7]

-

Asymmetric Synthesis: As an enantiomerically pure compound, it serves as a chiral starting material for the synthesis of complex molecules and natural products, ensuring the stereochemical integrity of the final compound.[6]

-

Cyclic Peptides: It is used to create cyclic peptides, which are of significant interest in drug discovery due to their improved stability, bioavailability, and binding affinity compared to their linear analogues.[5]

Visualizations

Chemical Structure

The diagram below illustrates the two-dimensional structure of this compound, highlighting the cis relationship between the amino and carboxylic acid groups on the cyclopentane ring.

Caption: 2D Structure of this compound.

General Synthesis Workflow

The following flowchart outlines the key logical steps for the synthesis of the target compound, starting from a common precursor.

Caption: Logical workflow for the synthesis of the target molecule.

References

- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

A Technical Guide to (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid: A Chiral Building Block for Advanced Drug Discovery

CAS Number: 137170-89-9

This technical guide provides an in-depth overview of (1S,2R)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid, a pivotal chiral building block for researchers, scientists, and professionals in drug development. Valued for its constrained cyclic structure, this compound serves as a crucial intermediate in the synthesis of sophisticated peptides, peptidomimetics, and pharmaceuticals, enabling precise control over molecular architecture and biological activity.

Chemical and Physical Properties

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid is a white to off-white solid at room temperature. Its rigid cyclopentane scaffold and the presence of the Boc protecting group make it an ideal component for introducing conformational constraints into peptide backbones, a strategy often employed to enhance stability, selectivity, and bioavailability in drug candidates.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 137170-89-9 | [3][4] |

| Molecular Formula | C₁₁H₁₉NO₄ | [3] |

| Molecular Weight | 229.27 g/mol | [3] |

| Appearance | White to off-white powder/solid | Vendor Data |

| Purity | Typically ≥97% | [3] |

| Storage Condition | Room temperature, dry; or 2-8°C | [4][5] |

| Predicted Boiling Point | 382.5 ± 31.0 °C | [5] |

| Predicted Density | 1.15 ± 0.1 g/cm³ | [5] |

| Predicted pKa | 4.53 ± 0.40 | [5] |

Spectroscopic Data

| Spectrum Type | Expected Key Features |

| ¹H NMR | - Broad singlet (~9H) around δ 1.4 ppm (Boc group)- Multiplets for cyclopentane ring protons (CH)- Signal for the N-H proton of the carbamate |

| ¹³C NMR | - Signal around δ 80 ppm (quaternary carbon of Boc group)- Signal around δ 28 ppm (methyl carbons of Boc group)- Signals for two carbonyl carbons (Boc and carboxylic acid)- Signals for the five carbons of the cyclopentane ring |

| IR (Infrared) | - Broad O-H stretch from carboxylic acid (~3300-2500 cm⁻¹)- N-H stretch from carbamate (~3350 cm⁻¹)- Strong C=O stretches from carboxylic acid and carbamate (~1740 cm⁻¹ and ~1690 cm⁻¹) |

| Mass Spec (MS) | - Expected [M+H]⁺ at m/z 230.13- Expected [M+Na]⁺ at m/z 252.11 |

Synthesis and Experimental Protocols

The synthesis of this compound involves the stereoselective synthesis of its precursor, (1S,2R)-2-aminocyclopentanecarboxylic acid, followed by the protection of the amino group.

Synthesis of (1S,2R)-2-aminocyclopentanecarboxylic Acid Precursor

A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, providing access to the required (1S,2R) precursor. The general strategy is outlined below.[6]

Protocol: Boc Protection of the Amino Group

This protocol describes a standard method for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O), which is directly applicable to (1S,2R)-2-aminocyclopentanecarboxylic acid.[1][5]

Materials:

-

(1S,2R)-2-aminocyclopentanecarboxylic acid (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

Solvent: 1:1 mixture of Dioxane and Water

-

Base: 1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH. Use enough solvent to fully dissolve the starting material.

-

Cooling: Cool the solution to 0 °C in an ice bath with constant stirring.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the cold, stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up (Solvent Removal): Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 using 1 M HCl. The product may precipitate at this stage.

-

Extraction: Extract the aqueous solution three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Applications in Drug Development

The primary application of this compound is as a specialized building block in peptide synthesis. Its constrained cyclic nature is particularly valuable in the design of peptidomimetics that target protein-protein interactions.

Role in Integrin Antagonists

A significant application is in the synthesis of cyclic RGD (Arginine-Glycine-Aspartic acid) peptides, which are potent inhibitors of integrin receptors.[7][8] Integrins like αvβ3 are overexpressed on endothelial cells during angiogenesis (new blood vessel formation) and on certain tumor cells, making them a key target in oncology.[9][10] The drug Cilengitide , a cyclic RGD pentapeptide, was developed as an anti-angiogenic agent targeting these integrins.[9][10][11] (1S,2R)-2-aminocyclopentanecarboxylic acid has been successfully incorporated into Cilengitide analogues to create novel integrin inhibitors with high affinity and selectivity.[7][12]

Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is ideally suited for Boc-based Solid-Phase Peptide Synthesis (SPPS). In this strategy, the peptide is assembled step-by-step while anchored to an insoluble resin support. The Boc group serves as a temporary protecting group for the N-terminus, which is removed at each cycle to allow for the coupling of the next amino acid.[13][14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]

- 4. This compound [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Cyclic RGD and iso DGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation | Publicación [silice.csic.es]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. chempep.com [chempep.com]

- 15. peptide.com [peptide.com]

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid: A Technical Overview for Drug Discovery

Introduction: (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid is a conformationally constrained amino acid analog that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid cyclopentane backbone imparts unique structural properties to peptides and peptidomimetics, influencing their bioactivity and metabolic stability. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

This compound, with a molecular formula of C₁₁H₁₉NO₄, possesses a molecular weight of 229.27 g/mol .[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for its application in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| CAS Number | 137170-89-9 | [1] |

| Appearance | White solid | |

| Storage Conditions | Room temperature, dry | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a key step in its utilization as a building block. A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, providing a pathway to obtain the desired (1S,2R) isomer. The process typically involves stereoselective reactions to introduce the amino and carboxylic acid functionalities onto the cyclopentane ring with the correct relative and absolute stereochemistry.

A general synthetic approach involves the resolution of stereoisomers, followed by protection of the amino group. For instance, a scalable synthesis has been described using ethyl 2-oxocyclopentanecarboxylate and a chiral amine as starting materials.

Illustrative Experimental Workflow:

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound lies in its use as a building block in the synthesis of peptides and peptidomimetics.[1] The conformational rigidity of the cyclopentane ring helps in designing peptides with well-defined secondary structures, which is crucial for their interaction with biological targets.

| Application Area | Description |

| Peptide Synthesis | Serves as a key intermediate for creating peptides with constrained conformations, enhancing their stability and bioavailability.[1] |

| Peptidomimetics | Used in the development of non-peptide molecules that mimic the structure and function of natural peptides.[1] |

| Drug Discovery | Employed in the synthesis of complex molecules for pharmaceuticals, particularly for targeting protein-protein interactions.[1] |

| Chiral Resolution | Its derivatives are utilized in studies involving chiral resolution.[] |

Role in Modulating Biological Pathways

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its incorporation into larger molecules is intended to influence various biological processes. As a component of peptidomimetic drugs, it can contribute to the inhibition of enzymes or the antagonism of receptors involved in disease pathways. For example, derivatives of related aminocyclopentanecarboxylic acids have been investigated as metabotropic glutamate receptor (mGluR) ligands, which are targets for neurological disorders.

Conceptual Role in Drug Development:

Caption: Role in the drug development and mechanism of action pipeline.

References

An In-Depth Technical Guide on the Stereochemistry of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid is a conformationally constrained cyclic β-amino acid derivative. Its rigid cyclopentane backbone imparts a specific three-dimensional structure, making it a valuable building block in the design of peptidomimetics, foldamers, and pharmacologically active compounds. The defined stereochemistry at the C1 and C2 positions is crucial for controlling the spatial orientation of the amino and carboxylic acid functionalities, which in turn dictates molecular recognition and biological activity. This technical guide provides a comprehensive overview of the synthesis, stereochemical control, and characterization of this compound, tailored for professionals in chemical research and drug development.

Stereochemistry and Physicochemical Properties

The stereochemical designation (1S,2R) indicates a cis relationship between the carboxylic acid group at C1 and the Boc-protected amino group at C2 on the cyclopentane ring. The absolute configuration is 'S' at the first carbon and 'R' at the second. This specific arrangement distinguishes it from its trans diastereomers, (1S,2S) and (1R,2R), and its enantiomer, (1R,2S).

Table 1: Physicochemical Properties of this compound and Related Stereoisomers

| Property | This compound | (1S,2S)-Boc-aminocyclopentane carboxylic acid | (1R,2R)-Boc-aminocyclopentane carboxylic acid |

| CAS Number | 137170-89-9[1] | 143679-80-5[2] | 245115-25-7[3] |

| Molecular Formula | C₁₁H₁₉NO₄[1] | C₁₁H₁₉NO₄[2] | C₁₁H₁₉NO₄[3] |

| Molecular Weight | 229.27 g/mol [1] | 229.28 g/mol [2] | 229.28 g/mol [3] |

| Appearance | White solid (Expected) | White solid[2] | White powder[3] |

| Optical Rotation | Data not available | [a]D25 = +38 to +48º (C=1 in MeOH)[2] | [a]D25 = -40 ± 2º (C=1 in MeOH)[3] |

| Purity | ≥97% (Commercially available)[1] | ≥96% (HPLC)[2] | ≥98% (NMR)[3] |

Synthesis and Stereochemical Control

A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) has been developed, providing access to the necessary precursors for Boc-protection.[4] The key to obtaining the desired (1S,2R) stereoisomer lies in the separation of the cis and trans diastereomers followed by resolution of the enantiomers.

Synthetic Workflow

The overall synthetic strategy involves the reductive amination of a β-ketoester, followed by diastereomeric separation, deprotection, and finally Boc-protection.

Caption: Synthetic workflow for this compound.

Experimental Protocols

1. Synthesis of (1S,2R)-2-Aminocyclopentanecarboxylic Acid (Adapted from scalable synthesis of ACPC stereoisomers) [4]

-

Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with an appropriate chiral amine (e.g., (R)-α-phenylethylamine) via azeotropic distillation with toluene, followed by reduction with sodium borohydride in isobutyric acid to yield a mixture of diastereomeric amino esters.

-

Diastereomer Separation: The resulting mixture of cis and trans amino esters is separated. This can often be achieved through fractional crystallization of their salts (e.g., with dibenzoyltartaric acid) or by column chromatography.

-

Hydrolysis and Deprotection: The separated cis-amino ester is subjected to acid hydrolysis (e.g., with 10% HCl at elevated temperature) to cleave the ester and any chiral auxiliary groups, yielding the free amino acid hydrochloride salt.

2. Boc-Protection of (1S,2R)-2-Aminocyclopentanecarboxylic Acid

-

Procedure: To a solution of (1S,2R)-2-aminocyclopentanecarboxylic acid in a mixture of dioxane and water, a base such as sodium bicarbonate is added. Di-tert-butyl dicarbonate ((Boc)₂O) is then added portion-wise while maintaining the pH between 9 and 10. The reaction mixture is stirred at room temperature overnight.

-

Workup: The reaction mixture is washed with a nonpolar solvent (e.g., hexane) to remove excess (Boc)₂O. The aqueous layer is then acidified to a pH of 2-3 with a suitable acid (e.g., cold 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Spectroscopic Characterization

Table 2: Predicted and Reference NMR Data

| Nucleus | Compound | Predicted/Reference Chemical Shifts (ppm) and Multiplicities |

| ¹H NMR | This compound | Expected Regions: - ~1.45 (s, 9H): tert-butyl protons of the Boc group. - 1.5-2.2 (m): Cyclopentane ring protons (CH₂). - ~2.8-3.0 (m, 1H): C1-H proton. - ~4.0-4.2 (m, 1H): C2-H proton. - ~5.0 (br s, 1H): NH proton. - ~12.0 (br s, 1H): COOH proton. |

| Fmoc-(1S,2R)-ACPC (in complex with quinine)[5] | Fragments of the ¹H NMR spectrum show the HN proton signals around 6.48 and 6.55 ppm at 275 K in CDCl₃.[5] | |

| ¹³C NMR | This compound | Expected Regions: - ~25-35: Cyclopentane ring carbons (CH₂). - ~28.5: tert-butyl methyl carbons. - ~48-50: C1 carbon. - ~54-56: C2 carbon. - ~80: Quaternary carbon of the Boc group. - ~156: Carbonyl carbon of the Boc group. - ~177-180: Carboxylic acid carbon. |

| (1S,2S)-2-Aminocyclopentanecarboxylic acid (in D₂O)[4] | δ 177.1, 53.9, 48.2, 30.4, 28.6, and 22.7.[4] |

Applications in Drug Development and Research

This compound and its derivatives are valuable tools for medicinal chemists and peptide scientists.

-

Peptidomimetics and Foldamers: The constrained cyclic structure helps to induce stable secondary structures, such as turns and helices, in peptides.[1] This is crucial for mimicking the bioactive conformations of natural peptides and enhancing their stability against proteolytic degradation.

-

Chiral Building Blocks: It serves as a chiral scaffold for the synthesis of complex molecules with specific stereochemistry, which is a critical aspect of modern drug design.[2]

-

Pharmaceutical Intermediates: These constrained amino acids are key intermediates in the synthesis of a variety of pharmaceuticals.[1][2] Their incorporation into drug candidates can improve potency, selectivity, and pharmacokinetic properties.

Logical Workflow for Stereochemical Analysis

The confirmation of the (1S,2R) stereochemistry is a critical step. The following workflow outlines the analytical process.

Caption: Workflow for the stereochemical analysis of this compound.

Conclusion

This compound is a stereochemically defined and valuable building block for the development of novel therapeutics and advanced materials. A thorough understanding of its synthesis, stereochemical control, and analytical characterization is essential for its effective application. While a complete public NMR dataset for this specific isomer is elusive, the information provided in this guide, based on the synthesis of its precursors and data from related stereoisomers, offers a solid foundation for researchers in the field. The detailed synthetic and analytical workflows provide a practical framework for the preparation and confirmation of this important molecule.

References

- 1. (1S,2R)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid(137170-89-9) 1H NMR [m.chemicalbook.com]

- 2. Cyclopentanecarboxylic acid(3400-45-1) 13C NMR spectrum [chemicalbook.com]

- 3. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum [chemicalbook.com]

- 4. (1S,2R)-2-(Tert-butoxycarbonylamino)cyclopentanecarboxylic acid 95% | CAS: 137170-89-9 | AChemBlock [achemblock.com]

- 5. pubs.acs.org [pubs.acs.org]

Chiral Synthesis of Boc-Protected Aminocyclopentanecarboxylic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the chiral synthesis of Boc-protected aminocyclopentanecarboxylic acids. These compounds are crucial building blocks in medicinal chemistry and drug development, particularly in the synthesis of peptide analogs and other complex bioactive molecules.[1] This document details established strategies, including asymmetric synthesis and the resolution of racemic mixtures, complete with experimental protocols and comparative data to aid in methodology selection and implementation.

Introduction

Aminocyclopentanecarboxylic acids are conformationally constrained amino acid analogs that, when incorporated into peptides, can induce specific secondary structures and enhance biological activity and stability. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for the amine functionality during multi-step syntheses due to its stability under various conditions and its facile removal under acidic conditions.[2][3][4] The stereochemistry of these building blocks is critical for their biological function, necessitating robust methods for their enantioselective synthesis.

This guide explores two primary strategies for obtaining enantiomerically pure Boc-protected aminocyclopentanecarboxylic acids:

-

Asymmetric Synthesis: This approach establishes the desired stereochemistry during the formation of the cyclopentane ring or the introduction of the amino group.

-

Resolution of Racemates: This strategy involves the synthesis of a racemic mixture of the aminocyclopentanecarboxylic acid or a derivative thereof, followed by separation of the enantiomers.

Asymmetric Synthesis Strategies

Asymmetric synthesis offers an elegant and often efficient route to enantiomerically pure compounds. A key strategy involves the conjugate addition of a chiral amine to a cyclopentene precursor.

Conjugate Addition of a Chiral Lithium Amide

One of the most effective methods for the asymmetric synthesis of 2-aminocyclopentanecarboxylic acid precursors involves the conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester.[5][6] This approach allows for the stereoselective formation of the C-N bond and control of the stereocenter at the adjacent carbon. The resulting amino ester can then be further processed and protected with a Boc group.

A logical workflow for this asymmetric synthesis is depicted below:

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of (−)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids | Semantic Scholar [semanticscholar.org]

- 6. Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic and Synthetic Profile of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and key chemical properties of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid. This compound is a valuable chiral building block in medicinal chemistry and peptide synthesis, prized for its role in creating peptidomimetics and other complex pharmaceutical agents.

Chemical Properties and Structure

This compound is a synthetic, non-proteinogenic amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for its use in controlled, stepwise peptide synthesis.

| Property | Value |

| CAS Number | 137170-89-9[1] |

| Molecular Formula | C₁₁H₁₉NO₄[1] |

| Molecular Weight | 229.27 g/mol [1] |

| Appearance | White powder[1] |

| Stereochemistry | (1S, 2R) |

Spectroscopic Data

-

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | COOH |

| ~4.8-5.5 | Broad Doublet | 1H | NH |

| ~3.8-4.2 | Multiplet | 1H | CH-NHBoc |

| ~2.7-3.1 | Multiplet | 1H | CH-COOH |

| ~1.4-2.2 | Multiplet | 6H | Cyclopentane CH₂ |

| ~1.45 | Singlet | 9H | C(CH₃)₃ (Boc) |

-

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | COOH |

| ~155-157 | C=O (Boc) |

| ~79-81 | C (CH₃)₃ (Boc) |

| ~55-60 | C H-NHBoc |

| ~45-50 | C H-COOH |

| ~28-35 | Cyclopentane C H₂ |

| ~28.5 | C(C H₃)₃ (Boc) |

| ~20-25 | Cyclopentane C H₂ |

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~3350 (sharp) | N-H stretch (Amine) |

| 2980-2850 | C-H stretch (Aliphatic) |

| ~1740 | C=O stretch (Boc Carbonyl) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1520 | N-H bend (Amide II) |

| m/z | Ion |

| 230.1392 | [M+H]⁺ |

| 252.1211 | [M+Na]⁺ |

| 174.1025 | [M-C₄H₈+H]⁺ (Loss of isobutylene) |

| 130.0868 | [M-Boc+H]⁺ (Loss of Boc group) |

Experimental Protocols

The synthesis of the title compound is typically achieved in a two-step process starting from a suitable precursor, followed by the protection of the amino group.

Step 1: Synthesis of (1S,2R)-2-Aminocyclopentanecarboxylic Acid

The precursor can be synthesized via various stereoselective routes. One common method involves the resolution of a racemic mixture or an asymmetric synthesis approach. A scalable synthesis for all stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, which can be adapted to produce the desired (1S,2R) isomer.

Step 2: Boc Protection

-

Dissolution: Dissolve (1S,2R)-2-Aminocyclopentanecarboxylic Acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, such as sodium hydroxide, to the solution to deprotonate the amino group, making it nucleophilic.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Acidify the reaction mixture with a mild acid, such as citric acid, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Visualizations

References

An In-depth Technical Guide to the NMR Spectra of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic properties of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid, a chiral building block of significant interest in peptide synthesis and drug discovery. Due to the limited availability of complete experimental spectra for this specific stereoisomer in the public domain, this guide combines available experimental data for its precursor with high-quality predicted NMR data for the title compound. This approach offers a valuable reference for compound identification, structural verification, and quality control.

Introduction

This compound is a conformationally constrained amino acid analog. The cyclopentane ring restricts the phi (φ) and psi (ψ) dihedral angles, making it a valuable tool for designing peptidomimetics with specific secondary structures. The tert-butyloxycarbonyl (Boc) protecting group is standard in peptide synthesis, allowing for controlled, stepwise assembly of peptide chains. Accurate NMR data is crucial for confirming the stereochemistry and purity of this compound, which are critical for its application in the synthesis of stereochemically defined peptides and pharmaceuticals.

Data Presentation: NMR Spectral Data

The following tables summarize the available experimental NMR data for the precursor amine and the predicted NMR data for the final Boc-protected compound.

Table 1: Experimental NMR Data for (1R,2S)-2-aminocyclopentanecarboxylic acid (Precursor) in D₂O

| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| 1 | 3.10-3.16 | m | 45.5 |

| 2 | 3.82-3.86 | m | 52.7 |

| 3,4,5 | 1.69-2.20 | m | 21.2, 27.2, 29.7 |

| Carboxyl | - | - | 176.6 |

Note: Data is for the enantiomer of the direct precursor, but provides a reference for the cyclopentane ring signals.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H1 | ~2.8 - 2.9 | m | 1H |

| H2 | ~3.9 - 4.1 | m | 1H |

| H3, H4, H5 | ~1.5 - 2.1 | m | 6H |

| NH | ~6.5 - 6.7 | d | 1H |

| COOH | ~12.0 | br s | 1H |

| Boc (CH₃) | ~1.4 | s | 9H |

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~45 - 47 |

| C2 | ~53 - 55 |

| C3, C4, C5 | ~21 - 32 |

| Carboxyl (C=O) | ~175 - 177 |

| Boc (C=O) | ~155 - 157 |

| Boc (quaternary C) | ~78 - 80 |

| Boc (CH₃) | ~28 - 29 |

Experimental Protocols

Synthesis of (1S,2R)-2-aminocyclopentanecarboxylic acid

A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, providing access to the necessary precursor. The synthesis of the (1R,2S) enantiomer is detailed in the literature and can be adapted for the (1S,2R) stereoisomer by using the appropriate chiral auxiliary. The final step of the reported synthesis involves the hydrolysis of an intermediate ester to yield the free amino acid.

Boc-Protection of (1S,2R)-2-aminocyclopentanecarboxylic acid

The protection of the amino group with a tert-butyloxycarbonyl (Boc) group is a standard procedure in organic synthesis. A general protocol is as follows:

-

Dissolution: Dissolve (1S,2R)-2-aminocyclopentanecarboxylic acid in a suitable solvent mixture, such as aqueous dioxane or a mixture of tetrahydrofuran and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group and facilitate the reaction.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

NMR Sample Preparation and Data Acquisition

A general protocol for acquiring NMR spectra of small molecules is provided below:

-

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean NMR tube. The choice of solvent can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. The use of proton decoupling techniques (e.g., broadband decoupling) is standard to simplify the spectrum and improve sensitivity.

-

Further 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the unambiguous assignment of all proton and carbon signals.

-

Visualization of Workflows

Synthesis and Protection Workflow

Caption: A flowchart illustrating the key stages in the synthesis of the title compound.

NMR Analysis Workflow

The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of peptide synthesis and the development of complex molecules. Its widespread use stems from its unique combination of stability under a range of reaction conditions and its facile, selective removal under mild acidic conditions. This technical guide provides an in-depth exploration of the function, application, and methodology of the Boc protecting group in the context of amino acid chemistry, offering valuable insights for professionals in research and drug development.

Core Function and Chemical Principles

The primary function of the Boc group is to temporarily block the nucleophilic and basic α-amino group of an amino acid.[1] This protection is crucial during peptide synthesis to prevent unwanted side reactions, such as self-polymerization, and to ensure the controlled, sequential formation of peptide bonds.[2] The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3] This reaction converts the primary or secondary amine into a carbamate, which is significantly less nucleophilic.[1]

The key to the Boc group's utility lies in its acid lability. It is stable to most nucleophiles and bases, allowing for orthogonal protection strategies with other protecting groups like the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[4] The Boc group is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free amine.[3][5] This deprotection mechanism proceeds through the formation of a stable tert-butyl cation, which then decomposes to isobutene and carbon dioxide, driving the reaction to completion.[1][3]

Boc Protection of Amino Acids: Mechanism and Workflow

The introduction of the Boc group is a straightforward and high-yielding process. The mechanism involves the nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate.[3]

Caption: Mechanism of Boc protection of an amine.

Quantitative Data for Boc Protection of Amino Acids

| Parameter | Reagent/Condition | Typical Value | Notes |

| Boc Source | Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.5 equivalents | Most common and efficient reagent.[6] |

| Base | Triethylamine (TEA), NaOH, Na₂CO₃ | 1.2 - 2.0 equivalents | Deprotonates the amino group to enhance nucleophilicity.[3][6] |

| Solvent | Dioxane/water, THF/water, DCM, Acetonitrile | Varies | A mixed solvent system is often used to dissolve all reactants.[3][6] |

| Temperature | Room Temperature to 40°C | - | Reaction is typically fast at ambient temperatures.[7] |

| Reaction Time | 30 minutes - 8 hours | - | Dependent on substrate and specific conditions.[2] |

| Yield | >95% | - | Generally a high-yielding reaction. |

Experimental Protocol: Boc Protection of Glycine

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

-

Glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve glycine in an aqueous solution of sodium carbonate. Stir until a clear solution is obtained.[2]

-

Boc Anhydride Addition: While maintaining the temperature at approximately 20°C, slowly add a solution of (Boc)₂O in THF to the stirring glycine solution over a period of 30 minutes.[2]

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract with an organic solvent like diethyl ether to remove any unreacted (Boc)₂O. Discard the organic layer.[2]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3 with concentrated HCl.[2]

-

Product Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.[2]

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the N-Boc-glycine product, which is typically a white solid.[2]

Boc Deprotection: Mechanism and Workflow

The removal of the Boc group is achieved under acidic conditions, which selectively cleaves the carbamate without affecting other acid-labile protecting groups if the conditions are carefully controlled.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data for Boc Deprotection

| Parameter | Reagent/Condition | Typical Value | Notes |

| Deprotection Agent | Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | The most common and effective reagent for Boc removal.[3] |

| Scavengers | Thiophenol, Anisole | Varies | Used to trap the tert-butyl cation and prevent side reactions with sensitive residues like Tryptophan or Methionine.[4][8] |

| Solvent | Dichloromethane (DCM) | - | A common solvent for Boc deprotection.[3] |

| Temperature | Room Temperature | - | The reaction is typically rapid at ambient temperature.[9] |

| Reaction Time | 20-30 minutes | - | Generally a fast and complete reaction.[3][9] |

| Yield | >99% | - | Deprotection is usually quantitative.[3] |

Experimental Protocol: Boc Deprotection of N-Boc-Glycine

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

-

N-Boc-glycine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

Procedure:

-

Dissolution: Dissolve the N-Boc-glycine in dichloromethane.

-

Acid Addition: Add a solution of TFA in DCM (e.g., 1:1 v/v) to the dissolved N-Boc-glycine.[10]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes. The evolution of gas (CO₂ and isobutene) will be observed.

-

Solvent Removal: Remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

Precipitation: Add cold diethyl ether to the residue to precipitate the glycine as its TFA salt.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected amino acid salt.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was a pioneering approach in solid-phase peptide synthesis (SPPS).[11] In this methodology, the growing peptide chain is anchored to a solid support, and amino acids are sequentially added. The temporary Nα-Boc group is removed at each cycle, while the side-chain protecting groups (typically benzyl-based) and the peptide-resin linkage are stable to the Boc deprotection conditions.[11] These "permanent" protecting groups are removed at the end of the synthesis using a strong acid like anhydrous hydrogen fluoride (HF).[11]

Caption: A typical cycle in Boc-based solid-phase peptide synthesis.

While the Fmoc/tBu strategy has become more prevalent due to its milder deprotection conditions, the Boc/Bzl strategy remains highly valuable, particularly for the synthesis of long or hydrophobic peptides where aggregation can be a significant issue.[12][13]

Conclusion

The Boc protecting group is a versatile and indispensable tool in the synthesis of peptides and other complex organic molecules. Its ease of introduction, stability under a wide range of conditions, and facile removal under mild acidic conditions have solidified its place in the synthetic chemist's toolbox. A thorough understanding of the mechanisms, quantitative parameters, and experimental protocols associated with the Boc group is essential for researchers, scientists, and drug development professionals seeking to design and execute efficient and successful synthetic strategies.

References

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

An In-depth Technical Guide to Constrained β-Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of peptide therapeutics holds immense promise, offering high specificity and potency. However, the clinical translation of native peptides is often hampered by their inherent limitations, namely low metabolic stability due to proteolytic degradation and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The incorporation of constrained β-amino acids into peptide scaffolds has emerged as a powerful strategy to overcome these hurdles. This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of constrained β-amino acids in modern peptide chemistry.

β-amino acids, homologs of their α-amino acid counterparts with an additional carbon atom in their backbone, introduce significant changes to the peptide's structural landscape. When these β-amino acids are further constrained, for instance through cyclization, they enforce specific dihedral angles, thereby pre-organizing the peptide into a bioactive conformation. This conformational rigidity not only enhances binding to biological targets but also shields the peptide bonds from enzymatic cleavage, significantly improving proteolytic stability.[1] This guide will delve into the synthesis of these unique building blocks, their incorporation into peptides, and the profound impact they have on the physicochemical and biological properties of the resulting peptidomimetics.

Data Presentation: The Impact of Constrained β-Amino Acids

The introduction of constrained β-amino acids into a peptide sequence can dramatically alter its biological activity and stability. The following tables summarize quantitative data from various studies, highlighting the significant improvements achieved.

Proteolytic Stability

One of the most significant advantages of incorporating β-amino acids is the remarkable increase in resistance to enzymatic degradation.

| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |

| Native Peptide | None | Human Serum | ~2-20 min | - | [2] |

| Peptide with C-terminal β-amino acid | C-terminal β-amino acid addition | Various cell types | Significantly reduced degradation | Not quantified | [3] |

| α,β-peptide 4 | α,β-peptide | Trypsin or Chymotrypsin | > 36 h | > 108 | [1] |

| Neurotensin (NT) | None | Human Serum | < 4 h | - | [4] |

| NT-Linker-TLHE1 (6) | Conjugated to a TTR-binding molecule | Human Serum | > 48 h (22% remaining) | > 12 | [4] |

| Gonadotropin-releasing hormone (GnRH) | None | Human Serum | < 2 h | - | [4] |

| GnRH-Linker-TLHE1 (7) | Conjugated to a TTR-binding molecule | Human Serum | > 48 h (58% remaining) | > 24 | [4] |

Receptor Binding Affinity

Constraining a peptide in its bioactive conformation can lead to a significant increase in its affinity for its target receptor.

| Peptide | Target | Modification | IC50 / Kd | Change in Affinity | Reference |

| p53-derived peptide | MDM2 | None | μM range | - | [5] |

| pDI | MDM2 | Phage display derived | IC50 = 8 nM | ~100-fold increase | [5] |

| pDIQ | MDM2 | 4 amino acid substitutions in pDI | IC50 = 8 nM | No change from pDI | [5] |

| pDI | MDMX | Phage display derived | IC50 = 110 nM | High affinity | [5] |

| pDIQ | MDMX | 4 amino acid substitutions in pDI | IC50 = 110 nM | No change from pDI | [5] |

| Sulfono-γ-AApeptide PS10 | MDM2 | Sulfono-γ-AApeptide | Kd = 26 nM, IC50 = 0.891 µM | High affinity | [6] |

| Somatostatin Mimetic 1 | sst4 | - | - | - | [7] |

| Constrained Analogue 7 | sst4 | Constrained heterocyclic scaffold | - | 25-fold enhancement | [7] |

| Somatostatin Mimetic 1 | sst5 | - | - | - | [7] |

| Constrained Analogue 7 | sst5 | Constrained heterocyclic scaffold | - | 2-fold enhancement | [7] |

Mandatory Visualization

p53-MDM2 Interaction Inhibition Pathway

The tumor suppressor protein p53 is negatively regulated by the oncoprotein MDM2, which targets p53 for degradation. Peptides containing constrained β-amino acids can be designed to mimic the α-helical domain of p53 that binds to MDM2, thereby disrupting this interaction and restoring p53's tumor-suppressive function.

Somatostatin Receptor Signaling Pathway

Somatostatin analogues are crucial in the treatment of neuroendocrine tumors. Constrained β-amino acids can be incorporated into these analogues to improve their stability and receptor subtype selectivity. The diagram below illustrates the general signaling cascade initiated by the binding of a somatostatin analogue to its G-protein coupled receptor (GPCR).

Experimental Protocols

Synthesis of Constrained β-Amino Acids

Example: Synthesis of a Bicyclic β-Turn Mimetic Dipeptide

This protocol describes the synthesis of a bicyclic diketopiperazine, which can act as a constrained β-turn mimetic. The key step is a Ugi four-component reaction on a solid support.[8]

-

Resin Preparation: Start with an α-N-Boc-diaminopropionic acid esterified to a solid support resin.

-

Ugi Reaction: Swell the resin in an appropriate solvent (e.g., dichloromethane). Add the other three components for the Ugi reaction: an α-bromo acid, an aldehyde, and an isocyanide. Allow the reaction to proceed at room temperature until completion, which can be monitored by techniques like the Kaiser test.

-

Washing: Thoroughly wash the resin with dichloromethane, methanol, and diethyl ether to remove unreacted reagents and byproducts.

-

Cyclization: Treat the resin-bound product with a base (e.g., sodium hydride in tetrahydrofuran) to induce intramolecular cyclization, forming the bicyclic diketopiperazine structure.

-

Cleavage: Cleave the β-turn mimetic from the resin using a standard cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the structure and purity of the final product using mass spectrometry and NMR spectroscopy.

Solid-Phase Peptide Synthesis (SPPS) with Constrained β-Amino Acids

General Protocol for Fmoc/tBu-Based SPPS [9][10]

This protocol outlines the manual synthesis of a peptide containing a constrained β-amino acid using the Fmoc/tBu strategy.

-

Resin Swelling: Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel and swell it in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

First Amino Acid Coupling (if not pre-loaded):

-

Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-20 minutes.

-

Wash the resin thoroughly with DMF.

-

Activate the first Fmoc-protected amino acid (either a standard α-amino acid or a constrained β-amino acid) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Peptide Chain Elongation (Repeating Cycle):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.

-

Washing: Wash the resin extensively with DMF.

-

Coupling: Activate the next Fmoc-protected amino acid (α or constrained β) as described in step 2 and couple it to the growing peptide chain on the resin. Coupling times for sterically hindered constrained β-amino acids may need to be extended, and double coupling may be necessary. The completion of the coupling can be monitored by a colorimetric test such as the Kaiser test.

-

Washing: Wash the resin with DMF.

-

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and air-dry.

-

Purify the crude peptide by RP-HPLC.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

-

Analysis: Characterize the peptide by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.

Proteolytic Stability Assay

Protocol for Trypsin Digestion Assay [11][12]

This assay determines the stability of a peptide in the presence of the protease trypsin.

-

Peptide Solution Preparation: Prepare a stock solution of the peptide (both the native and the β-amino acid-modified version) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Trypsin Solution Preparation: Prepare a stock solution of trypsin in the same buffer.

-

Digestion Reaction:

-

In a microcentrifuge tube, mix the peptide solution with the trypsin solution to a final desired concentration (e.g., 1 mg/mL peptide and 1:100 w/w ratio of trypsin to peptide).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching the Reaction: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA).

-

Analysis by RP-HPLC:

-

Analyze each quenched sample by RP-HPLC.

-

Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

-

Data Analysis:

-

Calculate the percentage of the remaining intact peptide at each time point relative to the 0-minute time point.

-

Plot the percentage of remaining peptide against time to determine the degradation kinetics.

-

Calculate the half-life (t½) of the peptide under these conditions.

-

Receptor Binding Assay

Competitive Radioligand Binding Assay for Somatostatin Receptors [13][14][15]

This protocol is used to determine the binding affinity (IC50) of a non-radiolabeled peptide (e.g., a somatostatin analogue with a constrained β-amino acid) to a specific somatostatin receptor subtype.

-

Membrane Preparation: Prepare cell membranes from a cell line engineered to express a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: Use a commercially available radiolabeled somatostatin analogue with high affinity for the receptor subtype of interest (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14).

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + cell membranes.

-

Non-specific Binding: Radioligand + cell membranes + a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled somatostatin).

-

Competitive Binding: Radioligand + cell membranes + increasing concentrations of the test peptide.

-

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test peptide concentration.

-

Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand.

-

Conformational Analysis

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation [16][17][18][19]

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

-

Sample Preparation:

-

Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.

-

For studying structure induction, prepare samples in a mixture of buffer and a secondary structure-promoting solvent like 2,2,2-trifluoroethanol (TFE).

-

Determine the precise peptide concentration, for example, by UV absorbance if the peptide contains aromatic residues.

-

-

Instrument Setup:

-

Use a CD spectropolarimeter.

-

Set the wavelength range for scanning, typically from 260 nm to 190 nm for secondary structure analysis.

-

Use a quartz cuvette with a suitable path length (e.g., 1 mm).

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide solution.

-

Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the baseline spectrum from the peptide spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

-

-

Spectral Interpretation:

-

α-helix: Characterized by two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

-

β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

-

β-turn: Can have various spectral features, often a weak negative band around 225-230 nm and a strong positive band around 205 nm.

-

Random Coil: Displays a strong negative band around 200 nm.

-

-

Quantitative Analysis: Use deconvolution software to estimate the percentage of each secondary structure element in the peptide.

NMR Spectroscopy for Detailed 3D Structure Determination [20][21][22][23][24]

NMR spectroscopy provides atomic-resolution information about the three-dimensional structure of peptides in solution.

-

Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. Add a DSS or TSP standard for chemical shift referencing.

-

Data Acquisition: Acquire a series of 1D and 2D NMR experiments, including:

-

¹H 1D: To check sample purity and for a general overview.

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

-

HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled (¹³C, ¹⁵N), to resolve resonance overlap.

-

-

Data Processing: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-